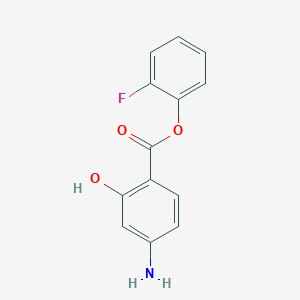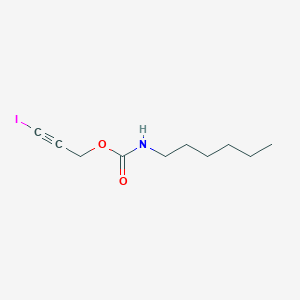
3-Iodoprop-2-yn-1-yl hexylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodoprop-2-yn-1-yl hexylcarbamate is a chemical compound belonging to the carbamate family. It is characterized by the presence of an iodine atom attached to a propynyl group, which is further connected to a hexylcarbamate moiety. This compound is known for its antifungal and antimicrobial properties, making it useful in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodoprop-2-yn-1-yl hexylcarbamate typically involves the reaction of propargyl alcohol with iodine to form 3-iodoprop-2-yn-1-ol. This intermediate is then reacted with hexyl isocyanate to produce the final compound. The reaction conditions usually require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Iodoprop-2-yn-1-yl hexylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the iodine atom to a less reactive form.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of deiodinated products.
Substitution: Formation of azido or thiol-substituted derivatives.
Scientific Research Applications
3-Iodoprop-2-yn-1-yl hexylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing iodine and carbamate functionalities.
Biology: Employed in studies involving antifungal and antimicrobial activities.
Medicine: Investigated for potential use in developing antifungal and antimicrobial drugs.
Industry: Utilized as a preservative in paints, coatings, and wood products to prevent fungal growth.
Mechanism of Action
The antifungal and antimicrobial effects of 3-Iodoprop-2-yn-1-yl hexylcarbamate are primarily due to its ability to disrupt the cell membrane integrity of microorganisms. The iodine atom plays a crucial role in this process by interacting with cellular components, leading to cell lysis and death. The compound targets various molecular pathways involved in cell wall synthesis and membrane function, making it effective against a broad spectrum of fungi and bacteria.
Comparison with Similar Compounds
Similar Compounds
3-Iodoprop-2-yn-1-yl butylcarbamate: Similar structure but with a butyl group instead of a hexyl group.
Iodopropynyl butylcarbamate: Commonly used as a preservative in cosmetics and personal care products.
3-Iodo-2-propynyl N-butylcarbamate: Another variant with similar antifungal properties.
Uniqueness
3-Iodoprop-2-yn-1-yl hexylcarbamate is unique due to its hexyl group, which imparts different physicochemical properties compared to its butyl analogs. This difference can influence its solubility, reactivity, and overall effectiveness in various applications.
Properties
CAS No. |
55406-62-7 |
|---|---|
Molecular Formula |
C10H16INO2 |
Molecular Weight |
309.14 g/mol |
IUPAC Name |
3-iodoprop-2-ynyl N-hexylcarbamate |
InChI |
InChI=1S/C10H16INO2/c1-2-3-4-5-8-12-10(13)14-9-6-7-11/h2-5,8-9H2,1H3,(H,12,13) |
InChI Key |
MLLCKJUPWCAWQD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=O)OCC#CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



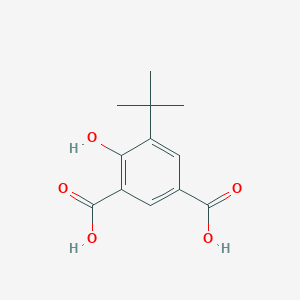
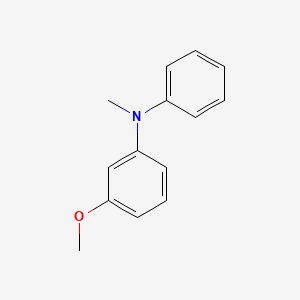
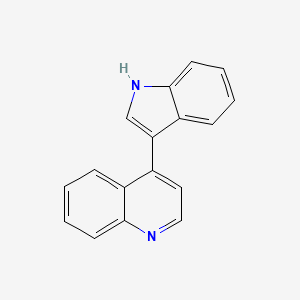
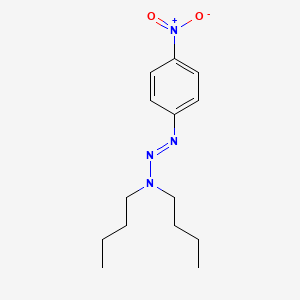

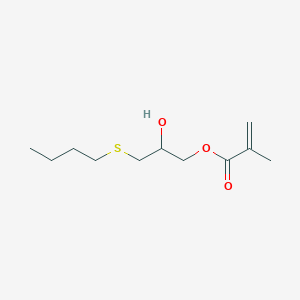

![Butanoic acid, 3-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B14640317.png)
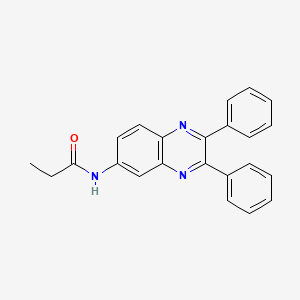

![2-[Ethyl(4-methylphenyl)arsanyl]aniline](/img/structure/B14640350.png)

